N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-3-hydroxybenzene with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonamide group can also interact with various biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the formyl group.
N-(4-Formylphenyl)methanesulfonamide: Similar structure but lacks the hydroxy group.
Uniqueness
N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxy groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
62119-75-9 |
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Molecular Formula |
C8H9NO4S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N-(4-formyl-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)8(11)4-7/h2-5,9,11H,1H3 |
InChI Key |
UPIWRVIYTJOUQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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